4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058237-07-2
VCID: VC6535985
InChI: InChI=1S/C18H21N7O/c1-13-3-4-15(14(2)11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Molecular Formula: C18H21N7O
Molecular Weight: 351.414

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

CAS No.: 1058237-07-2

Cat. No.: VC6535985

Molecular Formula: C18H21N7O

Molecular Weight: 351.414

* For research use only. Not for human or veterinary use.

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide - 1058237-07-2

Specification

CAS No. 1058237-07-2
Molecular Formula C18H21N7O
Molecular Weight 351.414
IUPAC Name N-(2,4-dimethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C18H21N7O/c1-13-3-4-15(14(2)11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26)
Standard InChI Key MIKNNBLWKFGJBI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C

Introduction

Synthesis Pathways

The synthesis of compounds containing the triazolo[4,3-b]pyridazine framework often involves multi-step reactions starting from pyridazine derivatives. Below is a generalized pathway:

  • Formation of Triazolo[4,3-b]pyridazine Core:

    • Reacting pyridazine derivatives with azides under cyclization conditions forms the triazole-fused pyridazine ring.

  • Functionalization with Piperazine:

    • The piperazine moiety is introduced via nucleophilic substitution or amidation reactions.

  • Attachment of the Dimethylphenyl Group:

    • The dimethylphenyl group can be added through acylation or alkylation reactions using appropriate precursors.

Applications and Potential Uses

4.1 Pharmacological Applications
Compounds containing triazolo[4,3-b]pyridazine frameworks are known for their diverse biological activities:

  • Antiviral Activity: Similar compounds have shown potential as inhibitors of viral polymerases .

  • CNS Activity: Piperazine derivatives often exhibit central nervous system activity due to their ability to interact with neurotransmitter receptors .

4.2 Drug Development
The presence of both hydrophobic (dimethylphenyl) and hydrophilic (amide) groups makes this compound a promising candidate for drug design targeting hydrophobic binding pockets in proteins.

Research Findings

Studies on structurally related compounds provide insights into potential activities:

  • Binding Affinity Studies:

    • Computational docking studies suggest that triazolo-pyridazines can form stable interactions with protein targets via hydrogen bonding and π-stacking interactions .

  • Synthetic Versatility:

    • The compound’s core structure allows for modifications to enhance specificity and potency against biological targets .

Data Table: Key Identifiers

Identifier TypeValue/Description
IUPAC Name4-( triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
SMILESC1CN(CCN1C(=O)NC2=C(C=C(C=C2)C)C)C3=NN=C4C=NN=C34
PubChem CIDNot available specifically for this compound

Limitations and Future Directions

While detailed synthesis pathways and biological activities are known for related compounds, specific experimental data on this compound remain limited. Future research could focus on:

  • Experimental validation of predicted pharmacological activities.

  • Toxicity profiling to assess safety for therapeutic use.

  • Structural modifications to optimize efficacy.

This comprehensive overview highlights the importance of 4-( triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide as a promising molecule for further exploration in medicinal chemistry and drug development programs.

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